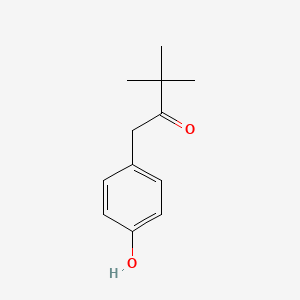
1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one is an organic compound characterized by a hydroxyphenyl group attached to a butanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with isobutyryl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzophenone.
Reduction: Formation of 1-(4-hydroxyphenyl)-3,3-dimethylbutanol.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent used.
Applications De Recherche Scientifique
1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations that contribute to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-2-O-E-Feruloyl-1-(4-hydroxyphenyl)butane-1,2-diol
- (1S)-2-O-Z-Feruloyl-1-(4-hydroxyphenyl)ethane-1,2-diol
Comparison
1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one is unique due to its specific structural features, such as the presence of a dimethylbutanone moiety. This distinguishes it from similar compounds that may have different substituents or structural configurations. The unique structure of this compound contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1-(4-hydroxyphenyl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)11(14)8-9-4-6-10(13)7-5-9/h4-7,13H,8H2,1-3H3 |
Clé InChI |
IVTIVKAOWFOUCM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)


![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)







